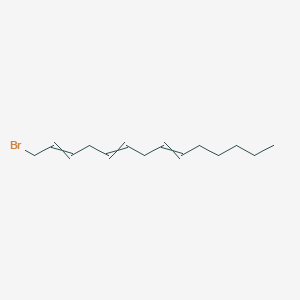

1-Bromotetradeca-2,5,8-triene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromotetradeca-2,5,8-triene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,9-10,12-13H,2-5,8,11,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXBFGQGZUTRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80823113 | |

| Record name | 1-Bromotetradeca-2,5,8-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80823113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73448-34-7 | |

| Record name | 1-Bromotetradeca-2,5,8-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80823113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromotetradeca 2,5,8 Triene and Analogous Structures

Retrosynthetic Analysis of 1-Bromotetradeca-2,5,8-triene

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to the reverse of reliable chemical reactions.

Disconnection Strategies for Allylic Bromides

The primary functional group in the target molecule is an allylic bromide. A common and effective retrosynthetic disconnection for an allylic bromide is the C-Br bond, which leads back to an allylic alcohol. This is a logical step as numerous methods exist for the conversion of alcohols to bromides, often with good control over the reaction conditions.

The transformation of an allylic alcohol to an allylic bromide can be achieved using various reagents. For instance, phosphorus tribromide (PBr₃) is a classic reagent for this conversion. This approach is particularly effective for primary alcohols. slideshare.net The reaction of an allylic alcohol with PBr₃ typically proceeds with minimal rearrangement, which is a crucial consideration in polyunsaturated systems where isomerization of double bonds can be a significant side reaction.

Another strategy involves the use of reagents like N-Bromosuccinimide (NBS) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), in what is known as the Appel reaction. This method is also widely used for converting alcohols to alkyl halides under mild conditions.

Approaches to Polyunsaturated Carbon Skeletons (Dienes and Trienes)

After disconnecting the bromide to an alcohol, the next challenge is the construction of the C14 triene carbon skeleton. The synthesis of polyenes with defined stereochemistry requires careful planning. Modern cross-coupling reactions are powerful tools for forming the carbon-carbon bonds that constitute the backbone of the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are highly effective for creating C(sp²)-C(sp²) bonds. For instance, the tetradeca-2,5,8-trienol skeleton could be assembled by coupling smaller fragments. A possible disconnection could be at the C4-C5 or C7-C8 positions, breaking the triene into smaller diene and alkene fragments. These fragments, functionalized as vinyl boronic acids (for Suzuki coupling) or vinyl stannanes (for Stille coupling), can be coupled with a vinyl halide or triflate. organic-chemistry.org

Another powerful strategy for constructing skipped polyenes involves the titanium-mediated reductive cross-coupling of vinylcyclopropanes with alkynes. nih.gov This method allows for the stereoselective formation of 1,4-diene systems, which are present in the target molecule. By carefully choosing the substituents on the vinylcyclopropane (B126155) and the alkyne, complex polyunsaturated structures can be assembled with high control over the geometry of the newly formed double bonds. nih.gov

Convergent and Linear Synthesis Pathways

When designing a multi-step synthesis, chemists can choose between a linear or a convergent approach.

Direct Bromination Approaches

An alternative to the retrosynthetic approach starting from an alcohol is the direct introduction of the bromine atom at the allylic position of a pre-formed tetradeca-2,5,8-triene hydrocarbon.

Allylic Bromination Strategies for Polyenes (e.g., using N-Bromosuccinimide, NBS)

N-Bromosuccinimide (NBS) is the most common reagent for the selective bromination of allylic positions. youtube.com The reaction proceeds via a free radical chain mechanism. In the presence of a radical initiator (like light or a peroxide), NBS provides a low, constant concentration of bromine (Br₂) and bromine radicals (Br•).

The mechanism involves the abstraction of an allylic hydrogen atom by a bromine radical to form a resonance-stabilized allylic radical. youtube.com This radical then reacts with a molecule of Br₂ to form the allylic bromide and a new bromine radical, which continues the chain reaction. The low concentration of Br₂ provided by NBS is crucial to suppress the competing ionic addition of bromine to the double bonds.

A significant challenge in the allylic bromination of a polyene like tetradeca-2,5,8-triene is regioselectivity. The molecule contains multiple allylic positions (C1, C4, C7, and C10). The bromine radical will preferentially abstract the most reactive hydrogen atom, which is the one that leads to the most stable radical intermediate.

In this specific triene, abstraction of a hydrogen from C4 would lead to a radical that is stabilized by resonance over a five-carbon system (a pentadienyl radical). Similarly, abstraction from C7 would also generate a highly resonance-stabilized radical. Abstraction from C1, however, leads to an allylic radical that is only stabilized over three carbons.

The reaction of the resonance-stabilized radical intermediate with bromine can then occur at either end of the delocalized system. This can lead to a mixture of constitutional isomers. For the allylic bromination to be synthetically useful for preparing this compound specifically, the reaction conditions would need to be carefully controlled to favor bromination at the C1 position and minimize the formation of other isomers. youtube.com Often, allylic bromination is most effective from a synthetic standpoint when the intermediate radical has equivalent resonance structures, leading to a single product. youtube.com In the case of a complex triene, achieving high regioselectivity for a single product can be difficult, potentially making this a less desirable synthetic route compared to the conversion of a pre-placed alcohol.

Catalytic Bromination and Halogenation of Unsaturated Systems

Catalytic methods offer an alternative approach to the bromination of unsaturated systems, often providing improved selectivity and milder reaction conditions compared to traditional methods.

Recent advancements have led to the development of metal-free catalytic systems for the dihalogenation of unsaturated compounds. nih.govresearchgate.net One such strategy employs a Lewis base catalyst, such as triphenylphosphine or triphenylphosphine oxide (TPPO), to activate a latent halide source like thionyl chloride in the presence of an electrophilic bromine source like N-bromosuccinimide (NBS). nih.govresearchgate.netacs.org This method allows for the controlled release of chloride ions, enabling chemo-, regio-, and diastereoselective bromochlorination of alkenes, alkynes, and dienes. nih.govacs.org The reaction proceeds with high selectivity, affording vicinal bromochlorides with greater than 20:1 regio- and diastereoselectivity in some cases. nih.govresearchgate.net This approach is significant as it avoids the use of heavy metals, which can be problematic in pharmaceutical synthesis due to potential toxicity and contamination. medwinpublishers.commedwinpublishers.com

| Catalyst (mol %) | Bromine Source | Chlorine Source | Substrate Example | Product | Selectivity (Regio/Diastereo) |

| TPPO (1 mol %) | NBS | SOCl₂ | 1,5-cyclooctadiene (B75094) | vicinal anti-bromochloride | >20:1 |

| (DHQD)₂PHAL (1-3 mol %) | NBS | SOCl₂ | Chalcones | Enantioenriched bromochlorides | up to 92:8 er |

This table illustrates the utility of Lewis base catalysis in achieving high selectivity in interhalogenation reactions. nih.govresearchgate.net

A wide array of bromo-organic compounds serve as effective brominating agents, often offering advantages in handling and selectivity over molecular bromine. nih.govdatapdf.comsemanticscholar.org N-Bromosuccinimide (NBS) is a prominent example, widely used for allylic bromination due to its ability to provide a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to double bonds. chadsprep.commasterorganicchemistry.com Other N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO), are also effective reagents for the selective bromination of polyenes. acs.orgrsc.org These solid reagents are generally easier and safer to handle than liquid bromine. nih.govmanac-inc.co.jp The choice of brominating agent can significantly influence the outcome of the reaction, including its chemo- and regioselectivity. nih.gov

| Brominating Agent | Substrate Type | Reaction Type | Key Features |

| N-Bromosuccinimide (NBS) | Alkenes, Carbonyls | Allylic Bromination, α-Bromination | Provides low Br₂ concentration, favors radical pathways. chadsprep.commasterorganicchemistry.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Unsaturated hydrocarbons | Interhalogenation | Used in combination with a chloride source for bromochlorination. acs.org |

| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO) | Polyenes | Selective Bromination | Liberates bromonium ion for reaction with double bonds. rsc.org |

This table highlights a selection of bromo-organic compounds and their applications in bromination reactions.

The selective bromination of dienes, particularly non-conjugated dienes present in a molecule like this compound, presents a significant challenge due to the presence of multiple reactive sites. Achieving chemo- and regioselectivity requires careful selection of reagents and reaction conditions. Metal-free catalytic systems, as described previously, have shown excellent site selectivity in polyunsaturated systems. nih.gov For instance, the Lewis base-catalyzed bromochlorination of 1,5-cyclooctadiene proceeds with high selectivity. nih.gov The ability to direct the halogenation to a specific double bond within a polyene is crucial for the synthesis of complex target molecules. The regioselectivity can be influenced by both electronic and steric factors of the substrate, as well as the nature of the catalytic system. nih.gov

Bromination of Alcohols and Ethers Precursors

An alternative strategy for the synthesis of allylic bromides involves the conversion of the corresponding allylic alcohols or ethers. This approach can offer better control over the position of the bromine atom compared to direct allylic bromination.

Allylic alcohols can be effectively converted to allylic bromides using a variety of reagents. google.com Traditional methods often involve the use of hydrobromic acid, sometimes in the presence of a strong acid like sulfuric acid. google.com However, for more sensitive substrates, milder reagents are preferred to avoid unwanted side reactions. Reagents such as phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) are commonly used and typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the reacting carbon center. libretexts.orgcommonorganicchemistry.com Another widely used method is the Appel reaction, which employs triphenylphosphine (PPh₃) in combination with a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com This reaction also proceeds through an SN2 pathway with inversion of configuration. commonorganicchemistry.comresearchgate.net The choice of reagent is critical and depends on the specific substrate and the desired stereochemical outcome. researchgate.net

| Reagent | Mechanism | Stereochemical Outcome |

| HBr / H₂SO₄ | SN1 or SN2 | Varies (potential for rearrangements) |

| PBr₃ | SN2 | Inversion of configuration commonorganicchemistry.com |

| SOBr₂ | SN2 | Inversion of configuration libretexts.org |

| PPh₃ / CBr₄ (Appel Reaction) | SN2 | Inversion of configuration commonorganicchemistry.com |

This table summarizes common reagents for the conversion of allylic alcohols to allylic bromides and their mechanistic implications.

Stereoselective Synthesis of this compound

The synthesis of this compound with defined stereochemistry necessitates careful selection of reactions that allow for the control of double bond geometry and, if required, the creation of chiral centers with high fidelity.

Control of (E/Z) Stereochemistry of the Double Bonds

The geometry of the three double bonds in this compound is a critical aspect of its synthesis. Various olefination reactions have been developed to provide high levels of stereocontrol.

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds with predictable stereochemistry. wikipedia.orgwikipedia.org

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orglibretexts.orglibretexts.org The stereochemical outcome is highly dependent on the nature of the ylide. wikipedia.org

Unstabilized ylides (where the group attached to the carbanion is an alkyl group) typically lead to the formation of (Z)-alkenes with good to excellent selectivity, especially under salt-free conditions. wikipedia.org

Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) generally favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate (B1237965) carbanions, is a widely used alternative to the Wittig reaction. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed. The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org

However, for the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is particularly effective. This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of a strong, non-coordinating base combination like potassium hexamethyldisilazide (KHMDS) and 18-crown-6. researchgate.net This modification kinetically favors the formation of the (Z)-isomer.

The construction of the triene system in this compound could be envisioned through a convergent approach, where different fragments are synthesized and then coupled using these olefination reactions to control the stereochemistry of each double bond. For instance, a Wittig or Still-Gennari reaction could be employed to create one of the (Z)-double bonds, while a standard HWE reaction could be used for an (E)-double bond.

| Reaction | Ylide/Phosphonate Type | Typical Conditions | Major Isomer | Typical Z:E or E:Z Ratio |

|---|---|---|---|---|

| Wittig | Unstabilized | Salt-free (e.g., NaHMDS, KHMDS) | (Z) | >95:5 |

| Wittig | Stabilized | Standard conditions | (E) | >90:10 |

| Horner-Wadsworth-Emmons | Standard (e.g., triethyl phosphonoacetate) | NaH, THF | (E) | >95:5 |

| Still-Gennari (HWE) | Bis(trifluoroethyl)phosphonate | KHMDS, 18-crown-6, THF, -78 °C | (Z) | >95:5 |

While olefination reactions build the carbon skeleton with defined stereochemistry, the introduction of bromine must also be considered in terms of its effect on existing double bonds and the potential for creating new stereoisomers. Direct bromination of a pre-existing triene is generally not a favored strategy for controlling geometry, as it can lead to a mixture of addition products and potential isomerization of the double bonds.

A more controlled approach involves the synthesis of a vinyl bromide with the desired stereochemistry, which is then used in a coupling reaction to assemble the final molecule. For example, a (Z)-vinyl bromide can be synthesized and then coupled with another fragment to form a (Z)-double bond in the final product.

Asymmetric Induction in Introduction of Bromine Functionality

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. In the context of this compound, if a chiral center is present in the molecule, its stereochemistry can influence the outcome of subsequent reactions, including the introduction of the bromine atom.

For instance, if a chiral alcohol is present in the precursor to this compound, a diastereoselective bromination could be envisioned. The chiral center could direct the approach of the brominating agent, leading to the preferential formation of one diastereomer. However, achieving high levels of diastereoselectivity in the bromination of acyclic polyenes through substrate control can be challenging due to the conformational flexibility of the molecule.

Catalytic Enantioselective Approaches to Chiral Polyenes

In recent years, significant advances have been made in the development of catalytic enantioselective methods for the synthesis of chiral molecules. While much of the research on enantioselective polyene reactions has focused on cyclization reactions, the principles can be adapted for the synthesis of chiral acyclic polyenes. researchgate.netnih.gov

For the synthesis of an enantiomerically enriched version of this compound, a catalytic asymmetric bromination could be a viable strategy. This would involve the use of a chiral catalyst to control the stereochemical outcome of the bromination of a prochiral polyene substrate. Chiral Lewis bases, Brønsted acids, or transition metal complexes have been employed as catalysts in asymmetric halogenation reactions. researchgate.netnih.gov

For example, a chiral catalyst could form a complex with the brominating agent, creating a chiral electrophilic bromine source. The enantioselectivity would arise from the differentiation of the two faces of the double bond by the chiral catalyst during the bromonium ion formation step.

| Catalyst Type | Example Catalyst | Bromine Source | Typical Substrate | General Outcome |

|---|---|---|---|---|

| Chiral Thiophosphoramide | BINOL-derived | DBDMH | Polyenes | High yield and enantioselectivity in cyclization |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | NBS | Alkenes | Enantioselective halolactonization |

DBDMH: 1,3-dibromo-5,5-dimethylhydantoin; NBS: N-Bromosuccinimide

While these examples are primarily for cyclization reactions, they demonstrate the feasibility of achieving high enantioselectivity in bromination reactions through catalysis. The development of analogous methods for the intermolecular asymmetric bromination of acyclic polyenes remains an active area of research.

Chemical Reactivity and Transformation of 1 Bromotetradeca 2,5,8 Triene

Reactions Involving the Allylic Bromide Moiety

The carbon-bromine bond in an allylic position is activated towards several types of reactions due to the proximity of the C2=C3 double bond. This allows for the stabilization of intermediates, such as carbocations or radicals, through resonance.

Nucleophilic substitution is an expected reaction pathway for 1-Bromotetradeca-2,5,8-triene. The specific mechanism (SN1, SN2, or SN2') would be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction would likely proceed through an SN1 pathway. This involves the formation of a resonance-stabilized allylic carbocation intermediate.

SN2 Mechanism: A strong, unhindered nucleophile in a polar aprotic solvent would favor an SN2 mechanism, involving a backside attack at the carbon bearing the bromine atom.

SN2' Mechanism: The SN2' mechanism, or allylic rearrangement, is also a possibility, where the nucleophile attacks the double bond at the gamma position (C4), leading to a shift of the double bond.

The regioselectivity of nucleophilic substitution on this compound would be a key consideration. Attack at the alpha-carbon (C1) would lead to the direct substitution product, while attack at the gamma-carbon (C3) would result in the allylic rearrangement product. The stereoselectivity would depend on the mechanism; SN1 reactions would likely lead to a racemic mixture, while SN2 reactions proceed with an inversion of stereochemistry.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While no specific studies on this compound are available, it is a prime candidate for such transformations. In a typical palladium-catalyzed allylic alkylation, a palladium(0) catalyst would react with the allylic bromide to form a η³-allyl palladium complex. This complex could then be attacked by a nucleophile. The regioselectivity of the nucleophilic attack would be influenced by the ligands on the palladium catalyst and the nature of the nucleophile.

Elimination reactions of this compound would lead to the formation of additional double bonds. The mechanism, either E1 or E2, would be dependent on the strength of the base and the solvent used.

A significant outcome of an elimination reaction involving the allylic bromide would be the formation of a conjugated tetraene system. This would occur if a proton is abstracted from the C4 position, leading to a new double bond that is conjugated with the existing C2=C3 double bond. The formation of a conjugated system is often thermodynamically favored.

The allylic C-Br bond can also undergo homolytic cleavage to form an allylic radical. This can be initiated by radical initiators or by photolysis. This allylic radical is resonance-stabilized and can participate in various radical chain reactions. Reductive transformations, for example, with a reducing agent like tributyltin hydride, would lead to the replacement of the bromine atom with a hydrogen atom.

Radical Reactions and Reductive Transformations

Reductive Coupling Reactions

Reductive coupling reactions offer a powerful method for carbon-carbon bond formation by joining two electrophilic partners. In the context of this compound, the terminal bromoalkene can undergo reductive cross-coupling with other electrophiles, such as alkyl iodides. These reactions are typically mediated by transition metal catalysts and proceed through a mechanism that avoids the formation of traditional organometallic nucleophiles.

For instance, conditions have been developed for the reductive cross-coupling of aryl bromides with non-aromatic heterocyclic bromides. nih.gov A similar approach can be envisioned for this compound. The process generally involves the use of a reducing agent, such as a zinc-copper couple or an active titanium metal species, to facilitate the coupling. redalyc.org While highly effective for intramolecular reactions, intermolecular couplings of this nature can sometimes lack selectivity, leading to mixtures of E and Z isomers. redalyc.org

A notable example of this type of reaction is the reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with primary and secondary alkyl iodides. nih.govacs.org This method provides a direct route for the alkylation of these complex systems. nih.govacs.org The reaction conditions are often tolerant of a variety of functional groups, making it a versatile tool in organic synthesis. acs.org

Table 1: Examples of Reductive Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Bromoalkene | Alkyl Iodide | Ni or Pd catalyst, Reducing agent | Cross-coupled alkane |

| Aldehyde | Aldehyde | TiCl3, Zn-Cu | Alkene (dimer) |

| Ketone | Ketone | SmI2 | Pinacol |

Radical Additions to Polyenes

The polyunsaturated system of this compound is susceptible to radical addition reactions. These reactions are typically initiated by the formation of a free radical, which then adds to one of the double bonds of the polyene. chemguide.co.ukchemguide.co.uk This addition creates a new, larger radical that can then propagate the reaction by adding to another alkene molecule, a process central to polymerization. chemguide.co.ukyoutube.comlibretexts.org

The reactivity of polyenes towards free radicals can be influenced by their molecular structure. cdnsciencepub.com The process of radical addition polymerization generally involves three key steps: initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator, such as an organic peroxide or N-bromosuccinimide (NBS) with light, generates the initial radical species. chemguide.co.ukyoutube.com

Propagation: The radical adds across a double bond of the polyene, creating a new radical which can then react with another monomer unit. chemguide.co.ukchemguide.co.uk

Termination: The reaction ceases when two radicals combine, resulting in a stable, non-radical product. chemguide.co.uklibretexts.org

Radical polymerizations are versatile and can accommodate alkenes with both electron-withdrawing and electron-donating groups. youtube.com

Reactions Involving the Polyunsaturated System (Dienes and Trienes)

The conjugated and non-conjugated double bonds within the this compound backbone provide fertile ground for a variety of reactions, particularly cycloadditions and additions to the double bonds.

Cycloaddition Reactions (e.g., Diels-Alder, 6π-Electrocyclization)

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile to form a six-membered ring. nih.govmasterorganicchemistry.com Higher-order cycloadditions, involving more than 6π electrons, are also known and provide routes to larger ring systems. researchgate.net The feasibility and outcome of these reactions are often governed by frontier molecular orbital (FMO) theory. researchgate.net

Photochemical cycloadditions offer an alternative pathway for the formation of cyclic products from polyenes. acs.org These reactions are initiated by the absorption of light, leading to excited states that can undergo cycloaddition.

Intramolecular Cyclizations in Polybromo-Polyenes

Polyenes, including those containing bromine atoms, can undergo intramolecular cyclization reactions to form complex polycyclic structures. researchgate.netscispace.comnih.gov These cyclizations can be initiated by various means, including cationic, radical, or photochemical methods. researchgate.netresearchgate.net

Cationic polyene cyclizations, often inspired by the biosynthesis of terpenes, are particularly powerful for creating multiple C-C bonds and stereocenters in a single step. researchgate.netnih.govrepec.org These reactions are typically initiated by a Lewis or Brønsted acid, which protonates a double bond to generate a carbocation that then propagates through a series of cyclization steps. nih.gov The presence of functional groups can influence the course of these cyclizations. nih.gov Organo-SOMO (Singly Occupied Molecular Orbital) catalysis has emerged as a method for enantioselective polyene cyclizations, operating through a radical cascade mechanism. princeton.edu

Chemo- and Regioselectivity in Dienyl/Trienyl Reactions

When a molecule contains multiple reactive sites, such as the diene and triene systems in this compound, the selectivity of a reaction becomes a critical consideration.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. durgapurgovtcollege.ac.in For example, in a cycloaddition reaction, a reagent might selectively react with the diene portion of the molecule over the isolated double bond. The choice of catalyst or ligand can often influence the chemoselectivity, directing the reaction towards a specific outcome, such as a [4+2] versus a [2+2] cycloaddition. nih.gov

Regioselectivity concerns the orientation of the reactants when they combine. durgapurgovtcollege.ac.in In a Diels-Alder reaction with an unsymmetrical diene and dienophile, two different regioisomers can potentially be formed. masterorganicchemistry.comnih.gov The outcome is often determined by the electronic properties of the substituents on the diene and dienophile, with the most nucleophilic carbon of the diene aligning with the most electrophilic carbon of the dienophile. masterorganicchemistry.comchemtube3d.com

Addition Reactions to Double Bonds

The double bonds in the polyunsaturated system of this compound are susceptible to various addition reactions. libretexts.orgmonash.edu These reactions involve the breaking of the π-bond and the formation of two new σ-bonds, leading to a more saturated product.

Common types of addition reactions include:

Hydrogenation: The addition of hydrogen (H₂) across a double bond, typically in the presence of a metal catalyst (e.g., Pt, Pd, Ni), to form an alkane. libretexts.orgmonash.edu

Halogenation: The addition of a halogen (e.g., Br₂, Cl₂) to a double bond to yield a dihaloalkane. monash.edu The disappearance of the characteristic color of bromine can be used as a qualitative test for unsaturation. libretexts.org

Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr, HCl) to a double bond to produce a haloalkane. youtube.com

Hydration: The acid-catalyzed addition of water (H₂O) across a double bond to form an alcohol. libretexts.orgmonash.edu

In conjugated systems, such as the diene portion of this compound, addition reactions can lead to the formation of both 1,2- and 1,4-addition products due to the presence of a resonance-stabilized carbocation intermediate. youtube.commasterorganicchemistry.com

Table 2: Summary of Addition Reactions to Alkenes

| Reaction | Reagent(s) | Product |

| Hydrogenation | H₂, Catalyst (Pt, Pd, or Ni) | Alkane |

| Halogenation | X₂ (X = Cl, Br) | Dihaloalkane |

| Hydrohalogenation | HX (X = Cl, Br, I) | Haloalkane |

| Hydration | H₂O, H⁺ (catalyst) | Alcohol |

Catalytic C,C-Bond Forming Additions

Catalytic carbon-carbon bond-forming reactions are fundamental in organic synthesis for building molecular complexity. For a substrate like this compound, these reactions could involve the activation of C-H bonds or the addition across the double bonds, often mediated by transition metal catalysts. For instance, in the presence of a suitable catalyst, an organometallic reagent could add across one of the double bonds. While specific examples for this compound are not documented, similar trienes can undergo such transformations. The regioselectivity of these additions would be influenced by the catalyst and the electronic nature of the substrate.

Recent advancements have highlighted the use of hybrid palladium catalysis for the 1,4-syn-addition to cyclic 1,3-dienes, a reaction that proceeds via a radical-polar crossover mechanism. While this compound contains non-conjugated double bonds, related catalytic systems could potentially be adapted for selective additions.

Cross-Coupling Reactions

The vinyl bromide moiety in this compound is a key functional group for participating in cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are widely used to couple vinyl halides with various partners. In a typical Suzuki coupling, this compound could react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond.

The general catalytic cycle for a Suzuki coupling involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-Aryl-tetradeca-2,5,8-triene |

| Stille | Vinylstannane | Pd(PPh₃)₄ | 1-Vinyl-tetradeca-2,5,8-triene derivative |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Extended conjugated system |

A three-component coupling of vinyl triflates and boronic acids to alkenes catalyzed by palladium has also been reported, which could be conceptually applied to functionalize the double bonds within the this compound backbone.

While not a direct reaction of this compound, related triene systems can be precursors to more complex structures like vinylallenes. For example, a multi-step sequence involving the conversion of a triene to a 1-iodo-1,3-dienyl phosphine (B1218219) oxide, followed by lithiation and a Wittig-Horner reaction with an aldehyde, can yield vinyl allenes. This highlights a potential synthetic route from a 1-bromotriene to a vinylallene through functional group interconversion.

Oxidative Transformations of Bromoalkenes

The double bonds in bromoalkenes are susceptible to oxidative cleavage or modification.

Oxidative Hydrolysis to Bromoketones

A notable transformation of bromoalkenes is their oxidative hydrolysis to α-bromoketones. This reaction can be achieved using a hypervalent iodine catalyst. This method is operationally simple and provides a route to dialkyl α-bromoketones from bromoalkene precursors. The proposed mechanism involves the formation of a phenyl tosyloxy iodonium (B1229267) intermediate which facilitates the oxidative transposition of the bromine atom. Applying this to this compound would be expected to yield 1-bromo-tetradeca-5,8-dien-2-one.

Table 3: Predicted Product of Oxidative Hydrolysis

| Starting Material | Reagent/Catalyst | Predicted Product |

| This compound | Hypervalent iodine catalyst | 1-Bromo-tetradeca-5,8-dien-2-one |

Enone Formation from Bromoalkenes

The transformation of bromoalkenes, such as this compound, into enones represents a significant synthetic strategy for introducing a carbonyl group and forming a new carbon-carbon bond. This conversion is effectively achieved through palladium-catalyzed carbonylation reactions. These reactions involve the introduction of a carbonyl group (CO) and the subsequent coupling with a suitable nucleophile, leading to the formation of an α,β-unsaturated ketone, commonly known as an enone.

One of the most prominent methods for this transformation is the carbonylative Heck reaction. In this process, a vinyl halide, such as a bromoalkene, undergoes oxidative addition to a palladium(0) catalyst. This is followed by the insertion of carbon monoxide into the palladium-carbon bond, forming an acyl-palladium intermediate. Subsequent reaction with an alkene and β-hydride elimination would typically yield the enone.

A related and highly effective approach is the carbonylative Stille coupling. This reaction involves the palladium-catalyzed cross-coupling of an organostannane reagent with an organic electrophile, in this case, the bromoalkene, in the presence of carbon monoxide. The catalytic cycle for a carbonylative Stille coupling typically proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the bromoalkene (vinyl bromide) to form a vinylpalladium(II) complex.

CO Insertion: Carbon monoxide then inserts into the vinyl-palladium bond to generate an acylpalladium(II) intermediate.

Transmetalation: The organostannane reagent transfers its organic group to the acylpalladium(II) complex, displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired enone and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.

The choice of catalyst, ligands, solvent, and reaction conditions is crucial for the success of these transformations, influencing both the yield and selectivity of the enone formation. Triphenylphosphine (B44618) (PPh₃) is a commonly used ligand in these reactions.

Below is a data table illustrating the synthesis of an enone from a bromoalkene via a palladium-catalyzed carbonylative coupling reaction with an organotin reagent, which serves as a representative example of the type of transformation that this compound could undergo.

| Entry | Bromoalkene | Organotin Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 1-Bromocyclohexene | Tributyl(vinyl)tin | Pd(PPh₃)₄ | PPh₃ | Toluene | 50 | 16 | 1-(Cyclohex-1-en-1-yl)prop-2-en-1-one | 75 |

| 2 | (E)-1-Bromo-1-hexene | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | PPh₃ | THF | 60 | 12 | (E)-1-Phenylhept-2-en-1-one | 82 |

| 3 | 2-Bromopropene | Tributyl(methyl)tin | Pd(dba)₂ | P(o-tol)₃ | NMP | 70 | 10 | 3-Methylbut-3-en-2-one | 68 |

This table presents representative data for analogous reactions and not specific experimental results for this compound.

These examples demonstrate the versatility of palladium-catalyzed carbonylation in forming enones from bromoalkenes with various structural motifs. The reaction conditions can be tailored to accommodate different substrates and achieve good to excellent yields of the desired α,β-unsaturated ketones.

Mechanistic Investigations of Reactions Involving 1 Bromotetradeca 2,5,8 Triene

Reaction Pathway Elucidation using Spectroscopic and Computational Methods

While no specific studies on 1-bromotetradeca-2,5,8-triene were identified, the elucidation of reaction pathways for bromoalkenes and polyenes typically involves a combination of spectroscopic and computational methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in identifying the structures of intermediates and final products. For instance, in the bromination of alkenes, the disappearance of alkene signals and the appearance of signals corresponding to a dibromide in the ¹H and ¹³C NMR spectra would indicate the progress of the reaction.

Computational chemistry offers valuable insights into reaction mechanisms where experimental detection of transient species is challenging. researchgate.net Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, helping to determine the most likely pathway by comparing the activation energies of different proposed mechanisms. researchgate.net For a polyene like this compound, computational studies could predict which of the double bonds is most susceptible to electrophilic attack and the relative stabilities of potential carbocation intermediates.

Understanding Selectivity in Bromination and Substitution Reactions

Selectivity is a critical aspect of the reactions of polyfunctional molecules like this compound. This includes regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product).

Regioselectivity (e.g., Vinylic vs. Allylic)

In reactions involving this compound, the presence of multiple double bonds and a bromo-substituted sp³ carbon raises questions of regioselectivity.

Vinylic vs. Allylic Reactivity : The double bonds in the chain are potential sites for electrophilic addition. The term 'vinylic' refers to the carbons of a double bond, while 'allylic' refers to the carbon atom adjacent to a double bond. Electrophilic addition of reagents like Br₂ typically occurs across the double bond (a vinylic reaction). libretexts.orgmasterorganicchemistry.com In contrast, radical reactions, often initiated by light or radical initiators, can lead to substitution at the allylic positions due to the resonance stabilization of the resulting allylic radical. The conditions of the reaction would, therefore, play a crucial role in determining the regiochemical outcome.

Stereoselectivity (Diastereoselectivity, Enantioselectivity)

The addition of reagents across the double bonds of this compound can lead to the formation of new stereocenters.

Diastereoselectivity : The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com This intermediate is then attacked by a bromide ion in an anti-fashion, leading to the formation of a trans-dibromide. masterorganicchemistry.commasterorganicchemistry.com For a molecule with pre-existing stereocenters, this can result in the formation of diastereomers.

Enantioselectivity : If the starting material is chiral or if a chiral reagent or catalyst is used, it is possible to achieve enantioselective transformations, where one enantiomer is formed in preference to the other.

Role of Catalysts and Reagents in Mediating Transformations

Catalysts and specific reagents can significantly influence the outcome of reactions involving unsaturated brominated hydrocarbons.

Lewis Acid and Lewis Base Catalysis

Lewis Acid Catalysis : Lewis acids can activate electrophiles, making them more reactive towards the electron-rich double bonds. For example, a Lewis acid could coordinate to a bromine molecule, polarizing the Br-Br bond and facilitating its attack by an alkene.

Lewis Base Catalysis : Lewis bases can act as nucleophiles or can activate reagents. In the context of substitution reactions at the C1 position, a Lewis base could potentially facilitate the displacement of the bromide ion.

Transition Metal Catalysis (e.g., Pd, Ti, Ru)

Transition metal catalysts are widely used in organic synthesis to perform transformations that would otherwise be difficult. For a compound like this compound, several types of transition metal-catalyzed reactions could be envisaged, although no specific examples have been reported for this substrate.

Palladium (Pd) Catalysis : Palladium catalysts are renowned for their ability to catalyze cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The C-Br bond in this compound would be a prime site for such reactions, allowing for the formation of new carbon-carbon bonds.

Titanium (Ti) and Ruthenium (Ru) Catalysis : Titanium-based reagents are often used in coupling reactions. Ruthenium catalysts are well-known for their application in olefin metathesis, a powerful reaction for the formation of new double bonds. Given the polyene nature of this compound, Ru-catalyzed metathesis could potentially lead to complex cyclic or polymeric structures.

Below is a table summarizing potential reaction types and the role of different catalysts.

| Catalyst Type | Potential Reaction | Role of Catalyst |

| Lewis Acid | Electrophilic Addition | Activation of electrophile |

| Lewis Base | Nucleophilic Substitution | Activation of nucleophile or substrate |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Catalyzes C-C bond formation at the C-Br bond |

| Ruthenium (Ru) | Olefin Metathesis | Catalyzes redistribution of double bonds |

Radical Intermediates and Chain Mechanisms

Initial investigations into the reactivity of this compound suggest the potential for reactions to proceed via radical intermediates, particularly under conditions conducive to free radical formation, such as in the presence of UV light or radical initiators. However, detailed mechanistic studies and specific research findings concerning radical intermediates and chain mechanisms directly involving this compound are not extensively documented in publicly available scientific literature.

General principles of radical chemistry indicate that the allylic positions of this compound would be susceptible to radical formation. A typical radical chain mechanism would involve three key stages: initiation, propagation, and termination.

Table 1: Postulated General Steps in a Radical Chain Reaction

| Stage | Description |

| Initiation | Formation of initial radicals, often through the homolytic cleavage of a weak bond in a radical initiator molecule by heat or light. |

| Propagation | A series of steps where a radical reacts with a non-radical species to form a new radical, which continues the chain. This would involve the abstraction of a hydrogen atom from this compound or the addition of a radical to one of its double bonds. |

| Termination | The conclusion of the chain reaction, which occurs when two radical species combine to form a stable, non-radical product. |

While these steps outline a theoretical framework, specific experimental data, such as electron spin resonance (ESR) spectroscopic evidence for the specific radical intermediates of this compound, or detailed kinetic studies of its radical reactions, are not available in the reviewed literature. Consequently, data tables detailing research findings on this specific topic cannot be provided at this time. Further empirical research is required to elucidate the precise nature of radical intermediates and the kinetics of chain mechanisms in reactions involving this compound.

Lack of Specific Data for this compound

Following a comprehensive search of available scientific literature and spectroscopic databases, it has been determined that specific experimental data for the chemical compound This compound is not publicly available. Consequently, the generation of a detailed article focusing on the spectroscopic elucidation and structural analysis of this particular compound and its derivatives, as per the requested outline, cannot be fulfilled with scientifically accurate and verifiable information.

The initial search aimed to locate scholarly articles and reputable scientific sources containing experimental data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. However, no specific research findings, data tables, or detailed analyses for this compound could be retrieved.

While the principles of spectroscopic techniques such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), IR, and High-Resolution Mass Spectrometry (HRMS) are well-established for the structural analysis of organic molecules, including those with similar functional groups (bromoalkanes, alkenes), the application of these techniques and the resulting data are unique to each specific chemical structure. Without access to published experimental results for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Therefore, the requested article with detailed sections on NMR chemical shift analysis, IR functional group identification, and MS fragmentation patterns for this compound cannot be provided at this time due to the absence of the necessary foundational data in the public domain.

Spectroscopic Elucidation and Structural Analysis of 1 Bromotetradeca 2,5,8 Triene and Its Derivatives

Advanced Spectroscopic Techniques for Conformational Studies

The conformational flexibility of the long aliphatic chain in molecules such as 1-Bromotetradeca-2,5,8-triene is a critical determinant of their physicochemical properties and potential intermolecular interactions. Advanced spectroscopic techniques offer powerful tools to probe these conformational states, providing insights into the molecule's three-dimensional structure and dynamics in various environments. These methods are sensitive to the subtle changes in molecular geometry and vibrational energy levels that accompany conformational rearrangements. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, fluorescence spectroscopy, and circular dichroism can provide detailed information on the spatial arrangement of atoms and the stability of different conformers. nih.gov For instance, NMR can be used to determine torsional angles and interatomic distances, while fluorescence methods can detect changes in the exposure of hydrophobic regions of a molecule. nih.gov Circular dichroism is particularly useful for examining changes in the secondary structure of molecules that possess chiral centers. nih.gov

Raman Spectroscopy for Acyl Chain Order and Disorder (in related polyunsaturated lipids)

Raman spectroscopy is a non-invasive optical technique that provides detailed information about the vibrational modes of molecules, making it an exceptionally powerful tool for studying the conformational order of lipid acyl chains. azolifesciences.com This method is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the molecule. azolifesciences.com In the context of polyunsaturated lipids, which share structural similarities with this compound, Raman spectroscopy can effectively probe the degree of order and disorder within the hydrocarbon chains. nih.gov

The Raman spectrum of a lipid contains several characteristic bands that are sensitive to the conformational state of the acyl chains. The intensity and position of these bands can be used to quantify the degree of trans and gauche conformers, which correspond to ordered and disordered states, respectively. For example, the stretching modes of C-C and C-H bonds are particularly informative. rsc.org

Key spectral regions and their interpretations in the study of polyunsaturated acyl chain order include:

C=C Stretching Region (around 1655 cm⁻¹): The intensity of the cis C=C stretching mode is indicative of the degree of unsaturation within the lipid chain. nih.gov

CH₂ Scissoring Mode (around 1440 cm⁻¹): This band is often used as an internal standard as its intensity is less sensitive to conformational changes. The ratio of the intensities of other bands to this one can provide a relative measure of order. mdpi.com

C-C Stretching Region (1000-1200 cm⁻¹): The intensity of the C-C stretching bands can be related to the length of the all-trans segments of the acyl chain. An increase in intensity in this region generally signifies a higher degree of conformational order.

CH₂/CH₃ Vibrations (2800-3000 cm⁻¹): The ratio of the intensities of the symmetric and asymmetric CH₂ stretching bands can also be used to assess the packing and order of the acyl chains. rsc.org

A study on a series of mono- and polyunsaturated phospholipids (B1166683) demonstrated that as the number of double bonds in the acyl chain increases, there is a corresponding increase in conformational disorder. nih.gov This is reflected in the Raman spectra by changes in the line widths and peak height intensity ratios of various vibrational modes. nih.gov Specifically, the spectral signatures of the unsaturated acyl chains indicated greater disorder as the number of double bonds increased from one to three. nih.gov

The application of Raman spectroscopy to a molecule like this compound would be expected to reveal similar insights into its acyl chain conformation. The presence of three double bonds would likely result in a significant degree of conformational disorder, which could be quantified by analyzing the relevant Raman spectral parameters.

Table 1: Key Raman Bands for Assessing Acyl Chain Order in Polyunsaturated Lipids

| Raman Shift (cm⁻¹) | Vibrational Mode | Interpretation |

| ~1655 | cis C=C Stretching | Indicates the presence of unsaturation. nih.gov |

| ~1440 | CH₂ Scissoring | Often used as an internal reference for intensity ratios. mdpi.com |

| 1265 - 1300 | =C-H in-plane deformation | Intensity ratio of bands in this region can correlate with monounsaturation. mdpi.com |

| 1000 - 1200 | C-C Stretching | Reflects the degree of trans/gauche isomerization and overall chain order. |

| 2800 - 3000 | CH₂/CH₃ Stretching | Sensitive to the packing and lateral interactions of the acyl chains. rsc.org |

Theoretical and Computational Studies on 1 Bromotetradeca 2,5,8 Triene

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanics (QM) forms the fundamental basis for understanding the behavior of matter at the atomic and subatomic levels. In the realm of chemistry, QM calculations are employed to determine the electronic structure, geometry, and reactivity of molecules. A particularly prominent and versatile method within the framework of quantum mechanics is Density Functional Theory (DFT). DFT is a computational approach that simplifies the complex many-body problem of a molecule's electrons by focusing on the electron density, a simpler, three-dimensional quantity. This makes DFT computationally less intensive than other high-level QM methods, allowing for the study of larger and more complex systems.

DFT calculations are instrumental in elucidating the electronic structure of 1-Bromotetradeca-2,5,8-triene. Key insights can be gained by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

A hypothetical table of calculated reactivity descriptors for this compound is presented below.

| Descriptor | Symbol | Hypothetical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.7 | Chemical stability and reactivity |

| Ionization Potential | IP | 6.5 | Energy required to remove an electron |

| Electron Affinity | EA | 0.8 | Energy released upon gaining an electron |

| Electronegativity | χ | 3.65 | Tendency to attract electrons |

| Chemical Hardness | η | 2.85 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.34 | Propensity to accept electrons |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the initial search.

The presence of a long carbon chain and multiple double bonds in this compound allows for a vast number of possible three-dimensional arrangements, or conformations. Furthermore, the double bonds can exist as either cis or trans (Z or E) isomers. DFT calculations can be used to perform a systematic conformational search to identify the most stable, low-energy conformers of the molecule. By calculating the relative energies of these different conformers and the energy barriers for their interconversion, a detailed picture of the molecule's conformational landscape can be constructed. This is essential for understanding which shapes the molecule is most likely to adopt and how this might influence its physical properties and biological activity.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution at the carbon bearing the bromine atom or addition reactions at the double bonds. By calculating the energies of the reactants, products, and, crucially, the high-energy transition state, the activation energy for a given reaction can be determined. This information allows for the construction of a reaction energy profile, which maps out the energy changes that occur as the reaction progresses. This analysis can reveal the most likely reaction pathway and provide insights into the factors that control the reaction rate and selectivity.

Molecular Dynamics Simulations for Conformational Flexibility

For a molecule with a long, flexible chain like this compound, understanding its dynamic behavior is crucial. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In an MD simulation, the molecule's atoms are treated as classical particles, and their motions are governed by Newton's laws. By simulating the molecule's movements over a period of time, MD can provide a detailed view of its conformational flexibility and dynamics. This is particularly useful for understanding how the molecule might fold or change shape in different environments, which can be critical for its interactions with other molecules.

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly those based on DFT, can be used to predict various spectroscopic properties of this compound. This includes predicting its Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure or to help in the interpretation of complex experimental spectra.

A hypothetical table of predicted vs. experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | 5.4-5.6 (olefinic) | 5.3-5.7 |

| ¹³C NMR (δ, ppm) | 125-135 (olefinic) | 124-136 |

| IR (cm⁻¹) | ~3010 (C-H stretch, alkene) | ~3015 |

| IR (cm⁻¹) | ~1650 (C=C stretch) | ~1655 |

| UV-Vis (λmax, nm) | ~210 | Not Available |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational and experimental spectroscopic data for this compound were not found in the initial search.

Applications of 1 Bromotetradeca 2,5,8 Triene in Complex Organic Synthesis

Use as a Building Block for Natural Product Synthesis

There is no available scientific literature that documents the use of 1-Bromotetradeca-2,5,8-triene as a building block in the total synthesis of any known natural products. While marine organisms are a rich source of structurally diverse natural products, and synthetic strategies are continually being developed to access these complex molecules, this specific bromo-triene has not been identified as a key intermediate or starting material in these endeavors. mdpi.comnih.govrsc.orgrsc.orgresearchgate.net The synthesis of marine natural products often involves intricate pathways and the use of unique precursor molecules, but this compound is not mentioned in this context. mdpi.comnih.gov

Precursor for Advanced Polyene or Polycyclic Systems

The construction of complex polyene and polycyclic systems is a significant area of research in organic chemistry. These structures are present in numerous natural products and materials with interesting properties. However, there is no evidence to suggest that this compound has been utilized as a precursor for the synthesis of such advanced molecular architectures. Methodologies for creating these systems often rely on well-established cyclization and cross-coupling reactions, but the application of this specific substrate has not been reported.

Development of Novel Synthetic Methodologies Based on its Unique Structure

The unique arrangement of a bromoalkane with a non-conjugated triene system could theoretically lend itself to the development of novel synthetic methodologies, potentially involving intramolecular reactions or selective transformations of the double bonds. However, a search of the chemical literature reveals no studies that have explored or developed new synthetic methods based on the reactivity of this compound. The development of new reactions often utilizes readily available or strategically designed molecules to showcase new transformations, but this compound has not been featured in such studies.

Q & A

Q. What are the recommended synthetic routes for 1-Bromotetradeca-2,5,8-triene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis can involve allylic bromination or radical addition strategies. Key variables include catalyst choice (e.g., N-bromosuccinimide with radical initiators), solvent polarity (e.g., dichloromethane vs. hexane), and temperature control. For purity assessment, use GC-MS for volatile intermediates and H/C NMR to confirm regiochemistry. Track yield optimization by systematically varying reaction times and stoichiometry (e.g., bromine equivalents). Tabulate data comparing conditions (e.g., 70°C vs. room temperature) against yields and purity metrics .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR : Assign olefinic proton signals (δ 5.2–5.8 ppm) and bromine-induced deshielding effects.

- IR : Confirm C-Br stretches (~550–600 cm) and conjugated double bonds.

- X-ray crystallography : Resolve stereochemical ambiguity in crystalline samples.

- DFT calculations : Model electron density distribution to predict reactivity at specific double bonds. Cross-reference data with structurally analogous bromoalkenes (e.g., 1-bromo-4,4-dimethylcyclohex-1-ene) to identify steric/electronic outliers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- First aid : For spills, neutralize with sodium bicarbonate and rinse contaminated skin with water for ≥15 minutes. Document all procedures in alignment with chemical hygiene plans (e.g., SDS Section 4 guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

Methodological Answer:

- Variable isolation : Replicate experiments under identical conditions (solvent, catalyst batch, temperature) to rule out external factors.

- Statistical validation : Apply ANOVA to compare datasets and identify outliers.

- Mechanistic studies : Use isotopic labeling (e.g., C at double bonds) to trace reaction pathways. For multidisciplinary conflicts (e.g., biological vs. materials science applications), consult domain-specific literature to contextualize results .

Q. What strategies optimize regioselectivity in reactions involving this compound?

Methodological Answer:

- Steric control : Introduce bulky ligands (e.g., triphenylphosphine) to direct bromine addition to less hindered double bonds.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific regiochemistry.

- Catalyst design : Test palladium or copper complexes to exploit π-allyl intermediates. Validate selectivity via comparative HPLC analysis of product mixtures .

Q. How to design experiments to investigate the compound’s stability under varying conditions?

Methodological Answer:

- DOE (Design of Experiments) : Vary temperature (25–60°C), humidity (20–80%), and light exposure (UV vs. dark).

- Analytical endpoints : Monitor degradation via TLC (R shifts) and quantify bromine loss using ion chromatography.

- Accelerated aging : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What statistical methods are appropriate for analyzing kinetic data of this compound reactions?

Methodological Answer:

- Non-linear regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order models).

- Error analysis : Calculate confidence intervals for rate constants using bootstrapping.

- Multivariate analysis : Apply PCA to identify dominant factors (e.g., solvent polarity, catalyst loading) influencing reaction rates. Justify methods in alignment with peer-reviewed kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.